6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide
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Overview
Description
6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide typically involves the reaction of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-Oxo-1,6-dihydropyridine-3-carboxylic acid, while reduction may produce 6-Hydroxy-1,6-dihydropyridine-3-carboxylic acid .
Scientific Research Applications
6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 6-Hydroxy-1,6-dihydropyridine-3-carboxylic acid
Comparison: Compared to these similar compounds, 6-Oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-5(10)8-3-4/h1-3H,7H2,(H,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZHFIGWRBBYJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453340 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134531-63-8 |
Source
|
Record name | 6-Oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxypyridine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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